molecular formula C12H9NO4S B6661770 [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B6661770
M. Wt: 263.27 g/mol
InChI Key: OVNYSPGLDGPDIU-RMKNXTFCSA-N
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Description

[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative characterized by a benzylidene substituent at the C-5 position and a carboxylic acid functional group at the N-3 position. Its molecular formula is C₁₂H₉NO₄S (monoisotopic mass: 263.025 g/mol), and it adopts an (E)-configuration at the C-5 double bond . Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties. This compound is synthesized via Knoevenagel condensation of rhodanine-3-acetic acid with benzaldehyde derivatives under acidic conditions, followed by hydrolysis and recrystallization .

Properties

IUPAC Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNYSPGLDGPDIU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Ethyl Chloroacetate

Procedure :

  • 5-Benzylidene-TZD (0.1 mol) and anhydrous K₂CO₃ (0.15 mol) are suspended in dry acetone.

  • Ethyl chloroacetate (0.1 mol) in acetone is added dropwise under reflux for 10–12 hours.

  • The intermediate, ethyl [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, is isolated via filtration and recrystallized from ethanol.

Key Data :

  • Yield: 82–85%

  • Melting Point: 148–150°C

  • IR (KBr): Ester C=O at 1766 cm⁻¹, imide C=O at 1730 cm⁻¹

Hydrolysis to Acetic Acid

Procedure :

  • The ester intermediate (0.05 mol) is refluxed with 5% NaOH (20 mL) for 4 hours.

  • The mixture is acidified with HCl to pH 2–3, precipitating the final product.

Key Data :

  • Yield: 90–95%

  • Melting Point: 254–256°C

  • ¹H NMR (DMSO-d₆): δ 4.52 (s, 2H, CH₂COOH), 11.76 (s, 1H, COOH)

Spectroscopic Characterization and Validation

Infrared Spectroscopy :

  • Imide C=O: 1690–1756 cm⁻¹

  • Carboxylic Acid O-H: 2500–3300 cm⁻¹ (broad)

  • Aromatic C=C: 1501–1547 cm⁻¹

Nuclear Magnetic Resonance :

  • ¹H NMR: Aromatic protons (δ 7.11–7.75 ppm), benzylidene CH (δ 7.93 ppm), acetic acid CH₂ (δ 4.52 ppm)

  • ¹³C NMR: Imide carbonyls (δ 167–170 ppm), carboxylic acid (δ 174 ppm)

Mass Spectrometry :

  • ESI-MS: m/z 306 [M+H]⁺, consistent with the molecular formula C₁₂H₉NO₄S

Optimization and Mechanistic Insights

  • Solvent Selection : Toluene maximizes yield in Knoevenagel condensation due to its high boiling point and immiscibility with water.

  • Catalyst Efficiency : Piperidine (5 mol%) outperforms other bases (e.g., pyridine) in minimizing side reactions.

  • Temperature Control : Reflux at 110°C ensures complete imide formation without decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Traditional Alkylation8212High reproducibility
Microwave-Assisted786Faster kinetics

Chemical Reactions Analysis

[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that thiazolidinedione derivatives exhibit significant antibacterial properties. A study evaluating novel thiazolidinedione derivatives found that [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid displayed notable activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antidiabetic Effects

Thiazolidinediones are well-known for their role in managing diabetes mellitus. [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has shown promise in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. The compound acts by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Anti-inflammatory Properties

In addition to its antibacterial and antidiabetic effects, this compound also exhibits anti-inflammatory properties. Studies indicate that it can reduce inflammatory markers and cytokine production in vitro and in vivo. This makes it a potential candidate for treating inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A recent study synthesized several thiazolidinedione derivatives, including [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Case Study 2: Antidiabetic Activity

In an experimental model of diabetes induced by streptozotocin, [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid was administered to assess its hypoglycemic effect. The results indicated a substantial decrease in fasting blood glucose levels compared to the control group. Histopathological analysis showed improved pancreatic islet morphology, suggesting protective effects against diabetes-induced damage .

Mechanism of Action

The mechanism of action of [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at 2-position in ) enhance antibacterial activity by improving target binding.
  • Hydroxy and methoxy groups (e.g., 3-hydroxy in , 4-methoxy in ) increase antioxidant capacity due to radical scavenging.
  • Extended conjugation (e.g., cinnamylidene in epalrestat ) improves inhibition of enzymes like aldose reductase.

Oxidation State Variations (Dioxo vs. Thioxo)

  • Dioxo derivatives (e.g., [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid ): Exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thioxo analogs.
  • Thioxo derivatives (e.g., [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid ): Show stronger antimicrobial activity due to enhanced thiol-mediated interactions with bacterial proteins.

Functional Group Modifications

  • Carboxylic acid esters (e.g., ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate ): Improve cell permeability but require hydrolysis to active acid forms for efficacy.
  • Sodium salts (e.g., sodium salt of 5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid ): Enhance solubility for intravenous formulations.

Antimicrobial Activity

  • The 2-chlorobenzylidene derivative demonstrated MIC = 2 µg/mL against Mycobacterium tuberculosis, outperforming the parent benzylidene compound (MIC = 8 µg/mL) .
  • Thioxo derivatives (e.g., ) exhibit broader antifungal activity (e.g., Candida albicans IC₅₀ = 4.5 µM) compared to dioxo analogs .

Anticancer Activity

  • The 4-methoxybenzylidene derivative showed IC₅₀ = 12 µM against MCF-7 breast cancer cells, attributed to apoptosis induction via ROS generation .
  • Epalrestat homologs with cinnamylidene groups are less cytotoxic (IC₅₀ > 50 µM) but selective for diabetic neuropathy targets.

Antioxidant Capacity

  • The 3-hydroxybenzylidene analog scavenges DPPH radicals with EC₅₀ = 18 µM , surpassing the unsubstituted benzylidene compound (EC₅₀ = 45 µM) .

Biological Activity

[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a compound with significant biological activity, particularly in the fields of oncology and diabetes management. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₉NO₄S
  • Molecular Weight : 263.27 g/mol
  • CAS Number : 178881-05-5

This compound features a thiazolidine core structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds similar to [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid exhibit potent anticancer effects:

  • Cytotoxicity : The compound has shown significant cytotoxic activity against various cancer cell lines. For instance, derivatives of thiazolidine compounds have been reported to have IC₅₀ values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. This involves the activation of caspases and modulation of apoptotic proteins .

Antidiabetic Activity

The thiazolidine derivatives are also studied for their antidiabetic properties:

  • PPAR-γ Agonism : [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid acts as a partial agonist for the PPAR-γ receptor, which plays a crucial role in glucose metabolism and insulin sensitivity .
  • In Vivo Studies : In streptozotocin-induced diabetic mice, compounds related to this thiazolidine derivative demonstrated significant reductions in blood glucose levels comparable to standard treatments like rosiglitazone .

Comparative Analysis with Similar Compounds

Compound TypeAnticancer ActivityAntidiabetic ActivityNotable Effects
ThiazolidinedionesHighModerateInsulin sensitization
Rhodanine DerivativesModerateHighBroad-spectrum antibacterial effects
[(5E)-5-benzylidene...]Very HighHighInduces apoptosis in cancer cells

Case Studies

  • Anticancer Efficacy : A study on thiazolidine derivatives showed that compound 18 had superior antiproliferative activity against human lung, breast, and liver cancer cells compared to standard chemotherapeutics .
  • Antidiabetic Evaluation : In another study involving molecular docking and dynamics simulations, compounds similar to [(5E)-5-benzylidene...] exhibited strong binding interactions with PPAR-γ, indicating potential for further development as antidiabetic agents .

Q & A

Q. What are the common synthetic routes for [(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid?

The compound is synthesized via a two-step process:

Knoevenagel Condensation : React 2,4-thiazolidinedione with benzaldehyde derivatives (e.g., 3,4-di(benzyloxy)benzaldehyde) in ethanol under reflux, catalyzed by piperidine (0.5–1.0 eq.), to form the 5-benzylidene intermediate. Typical yields range from 34% to 80% depending on substituents .

Alkylation : Treat the intermediate with chloroacetic acid or its esters in DMF with K₂CO₃ to introduce the acetic acid moiety. Hydrolysis of esters (e.g., using HCl/CH₃COOH) yields the final product .

Q. Key Data :

StepReagents/ConditionsYield Range
CondensationEthanol, piperidine, reflux34–80%
AlkylationDMF, K₂CO₃, 60°C47–83%

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • FTIR : Identifies C=O stretches (1750–1645 cm⁻¹) and N–H stretches (3390–3136 cm⁻¹) characteristic of the thiazolidinedione core .
  • ¹H NMR : Singlets at δ 10.39–9.31 ppm (NH proton), δ 8.12–7.80 ppm (C=CH protons), and δ 3.99–2.66 ppm (N–CH₂ protons) .
  • ¹³C NMR : Peaks at δ 166.2–164.3 ppm confirm carbonyl carbons in the thiazolidinedione ring .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : Inhibits Candida tropicalis and Trichosporon asahii (MIC values: 8–32 µg/mL) .
  • Anticancer : Induces apoptosis in cancer cells via kinase/protease inhibition (IC₅₀: 10–50 µM) .
  • Anti-inflammatory : Suppresses COX-2 and TNF-α pathways in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Catalyst Selection : Piperidine (0.5 eq.) outperforms methylamine in reducing side reactions during condensation .
  • Solvent Optimization : Use tert-butyl esters with TFA/CH₂Cl₂ for hydrolysis to preserve benzyloxy groups, increasing yields from <10% to >70% .
  • Temperature Control : Reflux at 80°C for 24 hours ensures complete Knoevenagel condensation .

Q. Example Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
CatalystMethylamine (33%)Piperidine (0.5 eq.)+40%
HydrolysisHCl/CH₃COOHTFA/CH₂Cl₂+60%

Q. How is RP-HPLC applied to analyze lipophilicity and purity?

  • Method : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), flow rate 1.0 mL/min.
  • Lipophilicity : logP values correlate with retention times; derivatives with electron-withdrawing groups show lower logP (e.g., -3.8 vs. -4.0) .
  • Purity Assessment : Peaks with >95% area indicate high purity after recrystallization .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking : AutoDock/Vina software models interactions with PPARγ (ΔG: -9.5 kcal/mol) and EGFR (ΔG: -8.2 kcal/mol). Key residues: Arg288 (PPARγ) and Lys721 (EGFR) .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (70%) but high plasma protein binding (89%), suggesting dose adjustments for in vivo studies .

Q. How can contradictions in biological activity data be resolved?

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance antifungal activity, while bulky groups reduce cellular uptake .
  • Dose-Response Analysis : Fit IC₅₀ curves (Hill slopes >1.0 indicate cooperative binding) to validate target specificity .

Q. What strategies elucidate the mechanism of enzyme inhibition?

  • Kinetic Studies : Lineweaver-Burk plots identify competitive inhibition (e.g., Ki = 2.1 µM for COX-2) .
  • Fluorescence Quenching : Monitor tryptophan residue quenching in target enzymes (e.g., ΔF = 80% at 10 µM compound) .
  • Western Blotting : Confirm downregulation of p38 MAPK and NF-κB pathways in treated cells .

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